1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core with substituents that include a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl group, making it a molecule of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation. The reaction conditions often require the use of catalysts like aluminum chloride for Friedel-Crafts reactions and oxidizing agents like potassium permanganate for oxidation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, thereby altering cellular processes and providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Other compounds in the quinazoline family with different substituents.
Fluorophenyl compounds: Molecules that contain a fluorophenyl group, which can influence biological activity.
Trimethoxyphenyl compounds: Compounds with a trimethoxyphenyl group, known for their potential therapeutic effects.
Uniqueness
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which can result in distinct biological activities and therapeutic potential. The presence of both fluorophenyl and trimethoxyphenyl groups may enhance its ability to interact with multiple molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H21FN2O6 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChI Key |
ALELJMSNQBXBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.